REACTION_CXSMILES
|
Cl.[S:2]1[C:6]2=[CH:7][N+:8]([O-])=[CH:9][CH:10]=[C:5]2[CH:4]=[CH:3]1.P(Cl)(Cl)([Cl:14])=O>O1CCOCC1>[Cl:14][C:7]1[N:8]=[CH:9][CH:10]=[C:5]2[CH:4]=[CH:3][S:2][C:6]=12 |f:0.1|
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Name
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thieno[2,3-c]pyridine 6-oxide hydrochloride
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Quantity
|
671.5 g
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Type
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reactant
|
Smiles
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Cl.S1C=CC=2C1=C[N+](=CC2)[O-]
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Name
|
|
Quantity
|
655 mL
|
Type
|
reactant
|
Smiles
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P(=O)(Cl)(Cl)Cl
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Name
|
|
Quantity
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4000 mL
|
Type
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solvent
|
Smiles
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O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The mixture was heated on an oil-bath until the exothermic reaction
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Type
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CUSTOM
|
Details
|
After the exothermic reaction
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Type
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TEMPERATURE
|
Details
|
the mixture was heated
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Type
|
TEMPERATURE
|
Details
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to reflux for an additional 10 minutes
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Duration
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10 min
|
Type
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CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo
|
Type
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ADDITION
|
Details
|
The solution was then treated with 300 ml of water
|
Type
|
TEMPERATURE
|
Details
|
while cooling slowly
|
Type
|
ADDITION
|
Details
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The mixture was neutralized by the portionwise addition of sodium carbonate
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Type
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CUSTOM
|
Details
|
The organic phase was separated
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Type
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EXTRACTION
|
Details
|
the aqueous phase was extracted with 1000 ml of toluene
|
Type
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WASH
|
Details
|
After washing with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic solutions were dried over sodium sulfate
|
Type
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FILTRATION
|
Details
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filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
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Smiles
|
ClC=1N=CC=C2C1SC=C2
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |